PD-161570 PD-161570 PD 161570 is an inhibitor of FGF receptor 1 (FGFR1; IC50 = 40 nM). It is selective for FGFR1 over PDGF receptor β (PDGFβ) and the EGF receptor (EGFR; IC50s = 262 and 3,700 nM, respectively). PD 161570 inhibits constitutive phosphorylation of FGFR1 in Sf9 insect cells overexpressing human FGFR1 and in A121 ovarian carcinoma cells and inhibits growth of A121 cells in a time-dependent manner.
PD-161570 is a selective FGFR inhibitor (IC50 values are 40, 262 and 3700 nM for FGFR, PDGFR and EGFR respectively). PD 161570 had about 5- and 100-fold greater selectivity toward the FGF-1 receptor (IC50 = 40 nM) compared with the PDGFbeta receptor (IC50 = 262 nM) or EGF receptor (IC50 = 3.7 microM) tyrosine kinases, respectively. In addition, PD 161570 suppressed constitutive phosphorylation of the FGF-1 receptor in both human ovarian carcinoma cells (A121(p)) and Sf9 insect cells overexpressing the human FGF-1 receptor and blocked the growth of A121(p) cells in culture. The results demonstrate a novel synthetic inhibitor with nanomolar potency and specificity towards the FGF-1 receptor tyrosine kinase.
Brand Name: Vulcanchem
CAS No.: 192705-80-9
VCID: VC0538807
InChI: InChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36)
SMILES: CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C
Molecular Formula: C26H35Cl2N7O
Molecular Weight: 532.5 g/mol

PD-161570

CAS No.: 192705-80-9

Cat. No.: VC0538807

Molecular Formula: C26H35Cl2N7O

Molecular Weight: 532.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PD-161570 - 192705-80-9

Specification

CAS No. 192705-80-9
Molecular Formula C26H35Cl2N7O
Molecular Weight 532.5 g/mol
IUPAC Name 1-tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea
Standard InChI InChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36)
Standard InChI Key MKVMEJKNLUWFSQ-UHFFFAOYSA-N
SMILES CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C
Canonical SMILES CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C
Appearance Solid powder

Introduction

Chemical and Structural Characteristics of PD-161570

Molecular Identity and Synthesis

PD-161570, chemically designated as N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea, has a molecular weight of 532.51 g/mol and the formula C26H35Cl2N7O . Its synthesis involves a pyrido[2,3-d]pyrimidine core modified with dichlorophenyl and diethylamino-butyl groups, optimizing binding to FGFR’s ATP pocket . The compound’s InChIKey (MKVMEJKNLUWFSQ-UHFFFAOYSA-N) and CAS registry number (192705-80-9) facilitate precise identification in chemical databases .

Table 1: Key Physicochemical Properties of PD-161570

PropertyValue
Molecular FormulaC26H35Cl2N7O
Molecular Weight532.51 g/mol
CAS Number192705-80-9
Solubility (DMSO)53.25 mg/mL (100 mM)
Purity≥97% (HPLC)
Storage Conditions-20°C, desiccated

Mechanism of Action and Selectivity Profile

FGFR Inhibition Kinetics

PD-161570 competitively inhibits FGFR1 by binding to the receptor’s tyrosine kinase domain, blocking autophosphorylation at an IC50 of 622 nM in cellular assays . Structural studies reveal that its dichlorophenyl moiety interacts with hydrophobic residues in the kinase active site, while the urea group stabilizes hydrogen bonds with backbone amides . This dual interaction confers >90-fold selectivity over EGFR and ~6.5-fold over PDGFR .

Off-Target Effects

While primarily an FGFR inhibitor, PD-161570 exhibits moderate activity against PDGFRβ (IC50 = 262 nM) and negligible effects on VEGFR or c-Kit . Such selectivity makes it preferable over pan-kinase inhibitors like PP1, which broadly target Src-family kinases .

Preclinical Research Applications

Oncogenesis and Cell Transformation Studies

In Epstein-Barr virus (EBV)-associated nasopharyngeal carcinoma (NPC), PD-161570 suppressed LMP1-mediated FGFR1 activation, reducing aerobic glycolysis (Warburg effect) and anchorage-independent growth in vitro . Treatment with 1 µM PD-161570 decreased lactate production by 58% and inhibited cell migration by 72%, underscoring FGFR1’s role in EBV-driven metabolic reprogramming .

Fibrosis and Cardiovascular Research

PD-161570 attenuated pathological fibroblast proliferation in coronary restenosis models by blocking FGFR1-dependent ERK/MAPK signaling . In A121 ovarian carcinoma cells, 500 nM PD-161570 reduced proliferation by 85% within 48 hours, highlighting its anti-fibrotic potential .

Metabolic Regulation

A 2020 study demonstrated PD-161570’s ability to modulate NF-κB signaling in osteoblasts via FGFR1-PKCα crosstalk, suggesting applications in metabolic bone disorders . At 10 µM, it suppressed RANKL-induced osteoclastogenesis by 40%, independent of estrogen-related receptor α (ERRα) pathways .

Pharmacological and Kinetic Data

Solubility and Formulation

PD-161570 is soluble in DMSO and ethanol (100 mM) but precipitates in aqueous buffers above 10 µM . For in vivo studies, formulations using cyclodextrin-based carriers achieve plasma concentrations up to 5 µM without precipitation .

Table 2: Stock Solution Preparation Guidelines

ConcentrationVolume Required for 1 mg
10 mM0.19 mL
5 mM0.38 mL
1 mM1.88 mL

Metabolic Stability

Microsomal stability assays show a hepatic clearance rate of 12 mL/min/kg in mice, with primary metabolites arising from N-dealkylation and urea hydrolysis . The compound’s half-life in plasma is 2.3 hours, necessitating twice-daily dosing in chronic models .

Clinical and Translational Relevance

Investigational Therapeutic Areas

Though still preclinical, PD-161570 has been explored for:

  • Oncology: FGFR1-amplified breast cancer (in combination with paclitaxel)

  • Cardiovascular Disease: Restenosis post-angioplasty

  • Virology: EBV-associated malignancies

Challenges in Clinical Development

Poor oral bioavailability (<15% in rats) and dose-limiting hepatotoxicity at >10 mg/kg have hindered translational progress . Second-generation analogs with improved pharmacokinetics, such as PD-173074, are under development .

Recent Advances and Future Directions

High-Throughput Screening (HTS) Utility

In a 2016 EMT screen, PD-161570 (IC50 = 89 nM) outperformed SU5402 in blocking TGF-β-induced epithelial-mesenchymal transition, validating FGFR1 as a druggable target in metastatic cancers .

Targeted Drug Delivery Systems

Nanoparticle-encapsulated PD-161570 demonstrated a 3.2-fold increase in tumor accumulation in xenograft models, reducing off-target effects while maintaining FGFR1 inhibition at 50 nM .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator